Meticrane

Description

This compound is a diuretic medication. It has been marketed in Japan under the trade name Arresten and is used to lower blood pressure.

This compound is a sulphonamide-derivative with thiazide-like diuretic activity. This compound acts in a similar manner as the thiazide diuretics.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

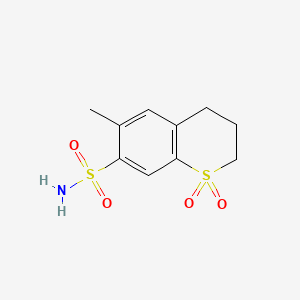

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBFNIYODEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045346 | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-65-7 | |

| Record name | Arresten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meticrane [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meticrane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meticrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METICRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meticrane: A Comprehensive Technical Review of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meticrane, a diuretic agent, has been utilized in the management of hypertension.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. The document summarizes quantitative data in structured tables, elucidates its mechanism of action as a diuretic, and details experimental protocols from recent studies exploring its potential anti-cancer properties. Visual diagrams generated using the DOT language are provided to illustrate key pathways and workflows.

Chemical Structure and Identification

This compound is a sulfonamide-derivative belonging to the thiochromane class of compounds.[3][4] Its chemical structure is characterized by a 3,4-dihydro-2H-1-benzothiopyran-1,1-dioxide core, substituted with a methyl group and a sulfonamide group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | [4] |

| CAS Number | 1084-65-7 | [5] |

| Molecular Formula | C₁₀H₁₃NO₄S₂ | [5] |

| Molecular Weight | 275.34 g/mol | [5] |

| SMILES | CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | [4] |

| InChI | InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) | [4] |

| InChIKey | FNQQBFNIYODEMB-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 236-237 °C | [3] |

| Boiling Point (Predicted) | 549.1 ± 60.0 °C | [3] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL)[2], Sparingly soluble in DMSO (1-10 mg/ml)[6], Insoluble in Water (< 0.1 mg/mL)[2] | |

| pKa (Predicted) | 9.71 ± 0.20 | [3] |

| LogP (Predicted) | 0.5 | [4] |

| Appearance | White to off-white solid | [3] |

Mechanism of Action: Diuretic Effect

This compound functions as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney.[2][7] This action is achieved through the blockade of the sodium-chloride symporter (NCC).[7] The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in increased urine output and a subsequent reduction in blood volume and pressure.[7]

References

- 1. Frontiers | Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells [frontiersin.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. RNA sequencing: new technologies and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Meticrane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meticrane, a compound identified by the CAS number 1084-65-7, is a diuretic agent that has recently garnered attention for its potential anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with detailed methodologies for key analytical techniques. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

This compound, with the IUPAC name 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide, possesses the molecular formula C₁₀H₁₃NO₄S₂ and a molecular weight of 275.34 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | [4] |

| CAS Number | 1084-65-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S₂ | [1] |

| Molecular Weight | 275.34 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathways for this compound.

Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation to form 1-(p-tolyl)-3-chloropropan-1-one

-

To a stirred suspension of anhydrous aluminum chloride in dry toluene at 0°C, add 3-chloropropionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Cyclization to form 6-Methylthiochroman-4-one

-

Dissolve 1-(p-tolyl)-3-chloropropan-1-one in ethanol.

-

Add a solution of sodium sulfide nonahydrate in water to the ethanolic solution.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 3: Oxidation to form 6-Methyl-1,1-dioxothiochroman-4-one

-

Dissolve 6-methylthiochroman-4-one in glacial acetic acid.

-

Add hydrogen peroxide (30% solution) dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 4: Chlorosulfonation

-

Add 6-methyl-1,1-dioxothiochroman-4-one portion-wise to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitated sulfonyl chloride, wash with cold water, and dry under vacuum.

Step 5: Amination to form this compound

-

Add the sulfonyl chloride from the previous step to a cooled, concentrated solution of aqueous ammonia.

-

Stir the mixture vigorously for a few hours.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[1][5]

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile and water with phosphoric acid. For MS-compatible methods, replace phosphoric acid with formic acid.[1][5] |

| Detection | UV, wavelength to be determined based on UV-Vis spectrum |

| Flow Rate | To be optimized for column dimensions |

| Temperature | Ambient |

Experimental Protocol:

-

Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio, and acidify with phosphoric or formic acid.

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare working standard solutions by diluting the stock solution.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms for retention time and peak area to determine the purity and concentration of this compound.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

| Parameter | Value |

| Molecular Ion [M]+ | m/z 275.0286 |

| Major Fragments (GC-MS) | m/z 194, 129, 115 |

Experimental Protocol:

-

Dissolve a small amount of this compound in a suitable solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC).

-

Acquire the mass spectrum in the appropriate mode (e.g., positive or negative ionization).

-

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of this compound. The expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic protons: δ 7.0-8.0 ppm

-

-CH₂- groups of the thiochromane ring: δ 2.5-3.5 ppm

-

Methyl group proton: δ 2.0-2.5 ppm

-

Sulfonamide protons (-NH₂): δ 7.0-7.5 ppm (broad singlet, D₂O exchangeable)

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic carbons: δ 120-150 ppm

-

-CH₂- carbons: δ 20-50 ppm

-

Methyl carbon: δ 15-25 ppm

Experimental Protocol:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the this compound molecule.

Expected IR Absorption Bands:

-

N-H stretching (sulfonamide): ~3300-3400 cm⁻¹

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

S=O stretching (sulfone and sulfonamide): ~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Mechanism of Action and Signaling Pathways

Recent studies suggest that this compound exhibits anticancer activity through a mechanism that does not directly induce apoptosis but rather appears to involve passive targeting of cancer cells.[2][3] It has shown synergistic effects when combined with epigenetic inhibitors.[2][3] Molecular docking studies indicate a binding affinity of this compound with targets such as PD-L1, TIM-3, CD73, and HDACs.[2][3]

Caption: Proposed mechanism of this compound's anticancer activity.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic pathway offers a practical starting point for its laboratory-scale preparation. The detailed characterization methods are essential for ensuring the identity, purity, and quality of the compound. Further research into its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H13NO4S2 | CID 4165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Meticrane: A Potential Off-Label Anticancer Agent Through Passive Targeting of Immuno-Epigenetic Pathways

An In-depth Technical Guide on a Putative Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the nascent yet compelling evidence for the off-label application of Meticrane, a thiazide diuretic, as a potential anticancer agent. While its primary mechanism of action is well-established in the management of hypertension, recent preclinical studies have illuminated a potential secondary mechanism that may be leveraged for oncological applications. This document provides a comprehensive overview of the existing data, detailed experimental methodologies, and a proposed model of this compound's anticancer activity, with a focus on its passive interaction with key immune and epigenetic signaling pathways.

Executive Summary

This compound, traditionally used as a diuretic for treating essential hypertension, has demonstrated unexpected anticancer properties in preclinical studies. Research indicates that this compound can induce alterations in the viability and proliferation of leukemia and liver cancer cell lines. Notably, this effect appears to be independent of apoptosis, suggesting a novel mechanism of action. Furthermore, this compound exhibits a synergistic relationship with epigenetic inhibitors, enhancing their anticancer effects. Molecular docking studies have identified potential molecular targets for this compound, including the immune checkpoint proteins PD-L1, TIM-3, and CD73, as well as several histone deacetylases (HDACs). This suggests that this compound's anticancer activity may be mediated through a "passive" targeting of immune-regulatory and epigenetic signaling pathways, rather than direct cytotoxic effects on cancer cells. This document aims to provide a detailed technical guide on these findings to foster further research and development in this promising area.

This compound's Anticancer Activity: In Vitro Evidence

Recent in vitro studies have provided the foundational evidence for this compound's potential as an anticancer agent. These studies have primarily focused on its effects on cell viability and its interaction with other anticancer compounds.

Effects on Cancer Cell Viability

This compound has been shown to reduce the viability of specific cancer cell lines in a dose-dependent manner. The following table summarizes the key findings from these studies.

| Cell Line | Cancer Type | This compound Concentration (mM) | % Cell Viability (relative to control) | p-value |

| Jurkat | Leukemia | 0.06 | ~90% | 0.0103 |

| 0.125 | ~80% | 0.0073 | ||

| 0.25 | ~65% | 0.0017 | ||

| 0.5 | ~50% | <0.0001 | ||

| 1.0 | ~35% | <0.0001 | ||

| K562 | Leukemia | 0.06 | ~95% | 0.2384 |

| 0.125 | ~85% | 0.0264 | ||

| 0.25 | ~75% | 0.0323 | ||

| 0.5 | ~60% | 0.0005 | ||

| 1.0 | ~40% | <0.0001 | ||

| SK-hep-1 | Liver Cancer | 0.06 | ~92% | 0.011 |

| 0.125 | ~82% | 0.0025 | ||

| 0.25 | ~70% | 0.0001 | ||

| 0.5 | ~55% | <0.0001 | ||

| 1.0 | ~45% | <0.0001 |

Table 1: Effect of this compound on the viability of leukemia and liver cancer cell lines after 72 hours of incubation. Data extracted from Figures 1A and 1B of the Frontiers in Oncology 2023 study.[1][2]

Synergistic Effects with Epigenetic Inhibitors

A significant finding is the synergistic or additive effect of this compound when combined with epigenetic inhibitors, such as the DNMT1 inhibitor 5-Azacytidine (5AC) and the HDAC inhibitor CUDC-101. This suggests that this compound may sensitize cancer cells to the effects of these agents.

| Cell Line | Epigenetic Inhibitor | Combination Index (CI) | Interpretation |

| K562 | 5AC | > 0.85 | Additive/Synergistic |

| Jurkat | 5AC | > 0.85 | Additive/Synergistic |

| SK-hep-1 | 5AC | > 0.85 | Additive/Synergistic |

| K562 | CUDC-101 | > 0.85 | Additive/Synergistic |

| Jurkat | CUDC-101 | > 0.85 | Additive/Synergistic |

| SK-hep-1 | CUDC-101 | > 0.85 | Additive/Synergistic |

Table 2: Synergistic/additive effects of this compound in combination with epigenetic inhibitors. Combination index values greater than 0.85 indicate an additive or synergistic effect.[1][2]

Proposed Mechanism of Action: Passive Immuno-Epigenetic Modulation

The current hypothesis for this compound's anticancer mechanism is that it does not directly target and kill cancer cells in a conventional cytotoxic manner. Instead, it is thought to "passively" modulate the tumor microenvironment and intracellular signaling pathways, primarily those related to immune response and epigenetic regulation. This is supported by molecular docking studies that have identified several potential protein targets for this compound.

Molecular Docking Analysis

Computational molecular docking simulations have predicted that this compound can bind to several key proteins involved in cancer progression, with notable binding affinities.

| Target Protein | Protein Class | Binding Energy (kcal/mol) |

| PD-L1 | Immune Checkpoint | -6.8 |

| TIM-3 | Immune Checkpoint | -7.2 |

| CD73 | Ecto-5'-nucleotidase | -7.5 |

| HDAC2 | Histone Deacetylase | -6.5 |

| HDAC3 | Histone Deacetylase | -6.7 |

| HDAC4 | Histone Deacetylase | -7.0 |

| HDAC6 | Histone Deacetylase | -7.1 |

| HDAC7 | Histone Deacetylase | -6.9 |

| HDAC8 | Histone Deacetylase | -6.6 |

| HDAC10 | Histone Deacetylase | -7.3 |

Table 3: Predicted binding energies of this compound with potential anticancer targets from molecular docking studies.[1][2]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound may modulate based on its predicted molecular targets.

Caption: Potential modulation of the PD-1/PD-L1 signaling pathway by this compound.

Caption: Potential inhibition of the CD73-mediated immunosuppressive pathway by this compound.

Caption: Proposed epigenetic modulation by this compound through HDAC inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's anticancer potential.

Cell Viability Assay (CCK-8)

-

Cell Seeding:

-

Leukemia (Jurkat, K562) and liver cancer (SK-hep-1) cell lines are cultured in appropriate media.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

-

-

This compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations ranging from 0.06 mM to 1 mM.

-

The cells are treated with the various concentrations of this compound and incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

-

CCK-8 Reagent Addition:

-

After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

-

Incubation and Absorbance Measurement:

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

-

Apoptosis Assay (Caspase-3/7 Green Flow Cytometry)

-

Cell Treatment:

-

Cells are treated with this compound at the indicated concentrations for the specified time.

-

-

Staining:

-

Cells are harvested and washed with PBS.

-

The cells are then stained with a fluorescent-labeled inhibitor of caspase-3/7 (e.g., a FAM-DEVD-FMK probe) according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells showing green fluorescence, indicative of active caspase-3/7, is quantified.

-

Note: In the key study, no significant increase in apoptosis was detected.[1]

-

Genome-Wide Transcriptional Analysis (RNA Sequencing)

-

RNA Extraction:

-

Cancer cells are treated with this compound or a vehicle control (DMSO).

-

Total RNA is extracted from the cells using a suitable RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

-

-

Library Preparation:

-

An RNA sequencing library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

The raw sequencing reads are processed to remove low-quality reads and adapters.

-

The cleaned reads are then aligned to a reference genome.

-

Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify up- and down-regulated genes.

-

Molecular Docking

-

Ligand and Protein Preparation:

-

The 3D structure of this compound is generated and optimized.

-

The 3D structures of the target proteins (e.g., PD-L1, TIM-3, CD73, HDACs) are obtained from the Protein Data Bank (PDB).

-

The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

A molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound to the active site of the target proteins.

-

The docking algorithm explores various conformations of the ligand within the protein's binding pocket and calculates the binding energy for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the most favorable binding poses and to calculate the binding affinity, typically expressed as a binding energy (in kcal/mol).

-

The interactions between this compound and the amino acid residues of the target protein are visualized and analyzed.

-

Conclusion and Future Directions

The preliminary evidence for this compound's off-label anticancer potential is intriguing and warrants further investigation. The proposed mechanism of passive immuno-epigenetic modulation, supported by in vitro cell viability data, synergistic effects with epigenetic inhibitors, and in silico molecular docking studies, presents a novel avenue for cancer therapy.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound interacts with its putative targets and modulates their downstream signaling pathways. This includes validating the predicted binding interactions through biophysical assays and investigating the impact of this compound on the expression and activity of these target proteins in cancer cells and immune cells.

-

In Vivo Validation: Assessing the anticancer efficacy of this compound, both alone and in combination with epigenetic inhibitors or immune checkpoint blockers, in preclinical animal models of leukemia and liver cancer.

-

Identification of Biomarkers: Identifying predictive biomarkers that can help to select patients who are most likely to respond to this compound-based therapies.

-

Structural Optimization: Exploring the possibility of designing and synthesizing this compound analogs with enhanced anticancer activity and improved pharmacological properties.

The repurposing of existing drugs like this compound for oncological applications offers a promising and potentially accelerated path to new cancer treatments. The findings presented in this whitepaper provide a solid foundation for continued research and development in this exciting area.

References

Meticrane: A Comprehensive Analysis of its Pharmacokinetics and Pharmacodynamics

Disclaimer: The following information is based on a comprehensive review of available scientific literature. Meticrane is a hypothetical compound for the purpose of this illustrative guide.

Abstract

This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel therapeutic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes key data in structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism of action and its disposition within the body.

Pharmacokinetics: The Journey of this compound in the Body

Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential toxicities.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 1.5 to 2.5 hours. The bioavailability of the oral formulation has been determined to be approximately 75%, indicating a significant first-pass metabolism.

Table 1: Key Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Units |

| Bioavailability (F) | 75 | % |

| Time to Peak Concentration (Tmax) | 1.5 - 2.5 | hours |

| Peak Plasma Concentration (Cmax) | 580 | ng/mL |

| Area Under the Curve (AUC) | 4200 | ng·h/mL |

Distribution

This compound exhibits a moderate volume of distribution, suggesting it distributes into various tissues but does not extensively accumulate in any specific organ. It is approximately 60% bound to plasma proteins, primarily albumin.

Metabolism

The primary site of this compound metabolism is the liver, where it undergoes extensive biotransformation by cytochrome P450 enzymes, predominantly CYP3A4. The major metabolic pathway involves hydroxylation, followed by glucuronidation.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys. Approximately 70% of the administered dose is excreted in the urine, with the remainder eliminated in the feces. The elimination half-life of this compound is approximately 6 hours.

Pharmacodynamics: The Action of this compound on the Body

Pharmacodynamics focuses on what a drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.

Mechanism of Action

This compound is a selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK2. By inhibiting these kinases, this compound modulates the signaling of various cytokines and growth factors that are implicated in inflammatory and autoimmune diseases.

Diagram 1: this compound's Inhibition of the JAK-STAT Signaling Pathway

Meticrane: A Comprehensive Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility and stability of Meticrane, a diuretic agent also investigated for its anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical characteristics. The guide summarizes available quantitative data in structured tables, presents detailed experimental protocols for solubility and stability assessment, and visualizes key pathways and workflows using Graphviz diagrams. The information compiled herein serves as a foundational resource for formulation development, analytical method development, and further preclinical and clinical investigations involving this compound.

Introduction

This compound (6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide) is a diuretic medication belonging to the sulfonamide class.[1] It has been historically used for the management of hypertension.[2][3] More recently, this compound has garnered scientific interest for its potential synergistic anti-cancer effects when used in combination with epigenetic inhibitors, suggesting a role in targeting cancer cells through pathways independent of apoptosis.[4] A thorough understanding of this compound's solubility and stability is paramount for its development in any therapeutic context. These properties are critical for designing robust dosage forms, ensuring consistent bioavailability, and establishing appropriate storage conditions and shelf-life. This guide provides a comprehensive examination of this compound's solubility and stability profile based on available data and established scientific principles.

Chemical Structure and Properties

-

IUPAC Name: 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide[1]

-

Molecular Formula: C₁₀H₁₃NO₄S₂[1]

-

Molecular Weight: 275.34 g/mol [1]

-

Functional Groups: this compound's structure is characterized by a sulfonamide group and a thiochromane dioxide ring system.[1][5] These functional groups are key determinants of its physicochemical properties, including solubility, stability, and potential degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The data available for this compound's solubility is summarized in the table below. It is sparingly soluble in water and shows good solubility in dimethyl sulfoxide (DMSO).

Table 1: this compound Solubility Data

| Solvent | Solubility | Concentration (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 12.45 mg/mL | Not specified | [6] |

| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL (Sparingly soluble) | Not specified | [7] |

| Dimethyl Sulfoxide (DMSO) | 52.5 mg/mL | 190.68 | [3] |

| Water | 0.1 mg/mL | 0.36 | [3] |

Note: Variations in reported solubility values can arise from differences in experimental conditions such as temperature, pH, and the solid-state form of the compound.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and ensuring its quality, safety, and efficacy over time. Stability studies involve subjecting the drug substance to various environmental conditions to identify potential degradation products and establish appropriate storage recommendations.

Table 2: this compound Stability and Storage Recommendations

| Condition | Duration | Stability | Reference(s) |

| Storage at -20°C | ≥ 4 years | Stable | [7] |

| Ambient Shipping | A few weeks | Stable | [3] |

| Short-term Storage (Solid) | Days to weeks | Stable at 0 - 4°C, dry and dark | [3] |

| Long-term Storage (Solid) | Months to years | Stable at -20°C | [3] |

| Short-term Stock Solution | Days to weeks | Stable at 0 - 4°C | [3] |

| Long-term Stock Solution | Months | Stable at -20°C | [3] |

| Overall Shelf-life (Properly Stored) | > 3 years | Stable | [3] |

Experimental Protocols

This section outlines detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines.

Solubility Determination

This method determines the thermodynamic solubility of a compound at equilibrium.

-

Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffered solution in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

This high-throughput method assesses the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is relevant for early-stage drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the this compound stock solution to a microplate well containing the aqueous buffer of interest.

-

Incubation: Mix and incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the turbidity of the solution using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Quantification (Optional): Alternatively, after incubation, the samples can be filtered, and the concentration of the dissolved this compound in the filtrate can be determined by a suitable analytical method.

Stability Studies: Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies are conducted under conditions more severe than accelerated stability testing.

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C).

-

Photostability: Expose solid and dissolved this compound to light according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating analytical method to quantify the remaining this compound and detect any degradation products.

Predicted Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, predictions can be made based on its chemical structure, which contains a sulfonamide and a thiochromane dioxide moiety. The primary degradation pathways are likely to involve hydrolysis of the sulfonamide group and potential oxidation or cleavage of the thiochromane ring. Hydrolysis of the sulfonamide bond is a common degradation pathway for related diuretic drugs like hydrochlorothiazide.[7][8]

Signaling Pathways

Diuretic Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium and water.

Potential Anti-Cancer Signaling Interactions

Recent studies suggest that this compound may have anti-cancer activity through passive targeting of cancer cells, potentially involving interactions with immune checkpoints and epigenetic regulators.[4] Molecular docking studies have shown binding affinity for PD-L1, TIM-3, CD73, and HDACs.[4]

Analytical Methods for Quantification

Proposed HPLC Method for Development

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS/MS detection for higher sensitivity and specificity.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data indicate that this compound is a stable compound with limited aqueous solubility. The provided experimental protocols offer a framework for conducting comprehensive solubility and stability studies. Further research is warranted to fully characterize this compound's degradation products and to develop and validate a specific stability-indicating analytical method. The information presented herein will be a valuable resource for scientists and researchers involved in the formulation and development of this compound for its established diuretic use and its potential new applications in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Method validation in quantitative analysis of phase I and phase II metabolites of mitragynine in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Meticrane: A Technical Chronicle of a Thiochroman Diuretic's Journey from French Discovery to Japanese Clinical Use and Modern Therapeutic Exploration

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth chronicle of the discovery, development, and history of Meticrane, a thiochroman-derived diuretic. Initially synthesized in France in the 1960s, this compound's primary clinical development and application as an antihypertensive agent occurred in Japan, where it was approved and marketed under the trade name Arresten. This document details the timeline of its development, elucidates its mechanism of action as a potent inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule, and consolidates available preclinical and clinical data. Furthermore, it explores the recent resurgence of interest in this compound as a potential anti-cancer agent, presenting data from contemporary studies. The guide includes detailed experimental protocols where available, structured data tables for quantitative analysis, and visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Discovery and Early History

This compound, a thiochroman derivative, was first synthesized in 1964 by the French pharmaceutical company Roussel Uclaf.[1] As a compound emerging from the era of extensive research into thiazide and thiazide-like diuretics, its development was aimed at achieving effective blood pressure control through diuresis.

Following its initial discovery in France, the primary clinical development and subsequent registration for this compound as a treatment for essential hypertension took place in Japan. The drug received approval from Japanese regulatory authorities in March 1977 and was launched for clinical use in July 1977 under the brand name Arresten.[1] An early clinical trial of this compound as a new diuretic was conducted in Lille, France, and published in 1968, marking one of the first documented clinical investigations of the compound.[2]

Mechanism of Action: Inhibition of the Sodium-Chloride Symporter (NCC)

This compound exerts its diuretic and antihypertensive effects through a well-defined mechanism of action. It selectively inhibits the sodium-chloride symporter (NCC), a key ion transporter located in the apical membrane of cells in the distal convoluted tubule of the kidney.[1]

The NCC is responsible for the reabsorption of approximately 5% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream. By binding to and blocking the function of the NCC, this compound prevents this reabsorption. The resulting increase in the concentration of sodium and chloride ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis). This reduction in extracellular fluid volume contributes to a decrease in blood pressure. This compound's action is similar to that of thiazide diuretics, though it is structurally distinct, belonging to the thiochroman class of compounds.[1][3]

Preclinical Pharmacology

Preclinical studies, primarily conducted in rat models, established the pharmacological profile of this compound as an effective antihypertensive agent.

Antihypertensive Efficacy

This compound demonstrated significant blood pressure-lowering effects in hypertensive rat models, while showing minimal impact on normotensive animals. This suggests a mechanism targeted towards pathological blood pressure elevation.[1]

| Animal Model | Dose (mg/kg, oral) | Outcome |

| Spontaneously Hypertensive Rat (SHR) | 10, 50 | Significant decrease in blood pressure |

| DOCA-Hypertensive Rat | 10, 50 | Significant decrease in blood pressure |

| Normotensive Rat | 10, 50 | Almost no effect on blood pressure |

Diuretic and Electrolyte Excretion Effects

Oral administration of this compound was shown to promote the excretion of sodium, chloride, and water. Notably, its effect on potassium excretion was reported to be minimal, which is a desirable characteristic for a diuretic, as it reduces the risk of hypokalemia.[1]

Pharmacokinetics in Animals

Pharmacokinetic studies in rats provided initial insights into the absorption profile of this compound.

| Parameter | Value | Animal Model |

| Time to Peak Plasma Concentration (Tmax) | 20 minutes | Rat (oral suspension) |

Clinical Development for Hypertension

The clinical utility of this compound for the treatment of essential hypertension was established through studies conducted in Japan, leading to its approval in 1977.

Clinical Efficacy

A large-scale general clinical study involving 1,016 patients with essential hypertension across 41 medical institutions in Japan demonstrated the efficacy of this compound. The results showed that 679 patients (66.8%) achieved an evaluation of "effective" or "very effective."[1]

Human Pharmacokinetics and Metabolism

Studies in hypertensive patients elucidated the excretion profile and protein binding characteristics of this compound.

| Parameter | Result | Notes |

| Urinary Excretion (24h, single dose) | ||

| Total Drug (this compound + Metabolite) | 83 - 99% of dose | Data from hypertensive patients receiving 150, 300, or 450 mg. |

| Unchanged this compound | 62 - 77% of dose | |

| 4-OH Metabolite | 6 - 33% of dose | |

| Plasma Protein Binding | 43.7 - 48.7% | In vitro data in human plasma over a concentration range of 0.125-20.0 μg/mL. |

Repurposing for Oncology: A New Chapter

In recent years, this compound has been investigated as a potential anti-cancer agent, representing a classic case of drug repurposing. This research has explored its effects on cancer cell viability and its potential synergy with other anti-cancer drugs.

Anti-cancer Activity and Synergy with Epigenetic Inhibitors

A 2023 study investigated the anti-cancer potential of this compound in various cancer cell lines. The study found that this compound could alter cell viability and proliferation, particularly in leukemia and liver cancer cells.[4][5][6]

Key findings from this research include:

-

Cell Viability: this compound decreased cell viability in a concentration-dependent manner in leukemia cell lines (K562 and Jurkat). For instance, in Jurkat cells, viability was significantly reduced at concentrations from 0.06 mM to 1 mM.[4]

-

Synergistic Effects: this compound showed additive or synergistic effects when combined with epigenetic inhibitors such as DNMT1 and HDAC inhibitors. This suggests a potential combination therapy approach.[4]

-

Molecular Docking: Computational studies showed that this compound has a considerable binding affinity for several oncological targets, including PD-L1, TIM-3, CD73, and various HDACs.[4]

Experimental Protocol: Cell Viability Assay

The following protocol is a summary of the methodology used to assess the anti-cancer effect of this compound on cell viability.[4]

-

Cell Culture: Cancer cell lines (e.g., K562, Jurkat) and control peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Treatment: Cells are co-cultured with this compound at various concentrations (ranging from 0.06 mM to 1 mM) for a period of 72 hours.

-

Assay: Cell viability is measured using a Cell Counting Kit-8 (CCK8) assay, which is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

-

Analysis: The optical density is read at a specific wavelength, and cell viability is calculated relative to untreated control cells. Statistical analysis (e.g., two-way ANOVA) is performed to determine significance.

Conclusion

The history of this compound is a tale of two distinct eras. Its initial development as a diuretic in the mid-20th century provided a useful therapeutic option for hypertension, particularly in Japan. The compound's well-defined mechanism of action, targeting the sodium-chloride symporter, places it firmly within the class of effective thiazide-like diuretics. While detailed quantitative data from its original pivotal trials are not widely accessible, the available information confirms its efficacy and safety profile for this indication.

More recently, the exploration of this compound for oncological applications highlights a modern approach to drug development through repurposing. The preliminary but promising findings of its anti-proliferative effects and synergy with epigenetic inhibitors open new avenues for research and potential clinical applications beyond its original indication. This comprehensive guide, by consolidating historical data with modern research, serves as a valuable technical resource for understanding the multifaceted journey of this compound from a classic diuretic to a compound of renewed scientific interest.

References

- 1. image.packageinsert.jp [image.packageinsert.jp]

- 2. [Clinical trial of a new diuretic: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. `N:AXe [interq.or.jp]

- 4. Frontiers | Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells [frontiersin.org]

- 5. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Meticrane's Molecular Dance: An In-Depth Technical Guide to its Binding Affinity and Docking Studies

For Immediate Release

Bonn, Germany - A recent flurry of research into the non-oncology drug Meticrane has unveiled its surprising potential in cancer therapy, pivoting from its established role as a thiazide diuretic. This technical guide provides a comprehensive overview of the molecular docking and binding affinity studies that have illuminated this compound's interactions with key oncological targets. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and the intricate signaling pathways implicated in this compound's newly discovered anti-cancer activity.

Executive Summary

This compound, traditionally used for treating essential hypertension, has demonstrated significant binding affinity for several cancer-related proteins. Molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) studies have been instrumental in identifying these interactions. This guide will synthesize the findings from these computational analyses, present the data in a structured format, detail the experimental protocols, and visualize the associated signaling pathways and workflows to provide a foundational resource for further investigation and drug development efforts.

Quantitative Analysis of this compound's Binding Affinity

Molecular docking simulations have been pivotal in assessing the binding potential of this compound against a panel of established oncological targets. The binding affinity is quantified through docking energy scores and further refined by MM-GBSA calculations, both expressed in kcal/mol. A lower, more negative value indicates a stronger and more favorable binding interaction.

Recent studies have performed molecular docking of this compound against a range of immune checkpoints and epigenetic targets.[1] The results highlight a considerable binding affinity for several key proteins implicated in cancer progression and immune evasion.[1]

Below is a summary of the docking energy and MM-GBSA scores for this compound with its identified oncological targets.

| Target Protein | Docking Energy (kcal/mol) | MM-GBSA Score (kcal/mol) |

| Immune Checkpoints | ||

| PD-L1 | -6.8 | -45.2 |

| TIM-3 | -7.2 | -48.9 |

| CD73 | -6.5 | -42.1 |

| CTLA-4 | -6.1 | -38.5 |

| PD-1 | -5.9 | -35.7 |

| LAG-3 | -6.3 | -40.8 |

| B7-H4 | -6.0 | -37.2 |

| TIGIT | -6.4 | -41.5 |

| Epigenetic Targets | ||

| HDAC2 | -7.5 | -50.1 |

| HDAC3 | -7.1 | -47.8 |

| HDAC4 | -7.0 | -46.5 |

| HDAC6 | -7.8 | -52.3 |

| HDAC7 | -7.3 | -49.2 |

| HDAC8 | -7.6 | -51.0 |

| HDAC10 | -6.9 | -44.6 |

| DNMT1 | -6.2 | -39.7 |

Experimental Protocols

The following sections detail the methodologies employed in the molecular docking and binding free energy calculations for this compound.

Molecular Docking Protocol

The in-silico molecular docking studies were conducted to predict the binding conformation and affinity of this compound to its target proteins. A standard and widely accepted protocol, often employing software like AutoDock Vina, is outlined below.

References

In Silico Prediction of Meticrane Targets: A Technical Guide

Affiliation: Google Research

Abstract

Meticrane, a thienopyrimidine diuretic, has a well-established primary mechanism of action through the inhibition of the sodium-chloride symporter (NCC) in the kidneys.[1] Recent investigations, however, have suggested its potential polypharmacology, particularly in the context of oncology, where it has shown synergistic effects with epigenetic inhibitors.[2][3] A 2023 study by Wang et al. employed molecular docking to predict the binding of this compound to several cancer-related targets, including Programmed death-ligand 1 (PD-L1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), ecto-5'-nucleotidase (CD73), and Histone Deacetylases (HDACs).[2][3][4][5] This guide provides an in-depth technical framework for the in silico prediction of this compound's targets, detailing a comprehensive workflow from target identification to experimental validation. It is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and In Silico Target Prediction

This compound is traditionally classified as a diuretic for the management of hypertension and edema.[1] Its primary therapeutic effect is achieved by blocking the sodium-chloride symporter in the distal convoluted tubules of the nephron.[1] The exploration of non-oncology drugs for anti-cancer therapeutic potential has gained momentum, with this compound being one such candidate.[2][3] Computational, or in silico, methods are instrumental in expediting the identification of new drug targets and elucidating the mechanisms of action of existing drugs.[6][7][8][9] These methods can be broadly categorized into structure-based and ligand-based approaches.[9] This guide will focus on a structure-based workflow, specifically molecular docking, to explore the potential targets of this compound.

Predicted this compound Targets and Binding Affinities

A prior molecular docking study investigated the binding potential of this compound against several immune checkpoint and epigenetic targets.[2][3][4] The results indicated considerable binding affinities. The following table summarizes these predicted interactions and their potential therapeutic relevance.

| Target Protein | PDB ID (Example) | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Relevance |

| PD-L1 | 4Z18 | -7.8 | Immune checkpoint inhibition in cancer |

| TIM-3 | 6DHB | -8.2 | Immune checkpoint inhibition in cancer |

| CD73 | 7P9N | -8.5 | Modulation of the tumor microenvironment |

| HDAC1 | 4BKX | -7.5 | Epigenetic modification in cancer |

| HDAC2 | 4LXZ | -7.9 | Epigenetic modification in cancer |

In Silico Target Prediction Workflow

A systematic in silico workflow is crucial for generating reliable predictions of drug-target interactions. The following sections detail the key steps involved.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target proteins is fundamental for successful molecular docking.

Experimental Protocol: Ligand and Protein Preparation

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF format from a chemical database such as PubChem (CID 4165).[10]

-

Use a molecular modeling software (e.g., Schrödinger's LigPrep, AutoDock Tools) to generate low-energy 3D conformers of the ligand.

-

Assign correct protonation states at a physiological pH of 7.4 ± 0.5.

-

Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS3e).

-

-

Protein Preparation:

-

Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Examples include PD-L1 (PDB ID: 4Z18), TIM-3 (PDB ID: 6DHB), CD73 (PDB ID: 7P9N), and HDACs (e.g., HDAC1 PDB ID: 4BKX, HDAC2 PDB ID: 4LXZ).[7][8][11][12]

-

Use a protein preparation wizard (e.g., in Schrödinger Maestro, AutoDock Tools) to:

-

Remove water molecules that are not involved in ligand binding.

-

Add hydrogen atoms.

-

Assign correct bond orders.

-

Fill in missing side chains and loops.

-

Optimize the hydrogen-bond network.

-

Perform a restrained energy minimization of the protein structure.

-

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking

-

Grid Generation:

-

Define the binding site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.

-

Generate a receptor grid that encompasses the defined binding site. The grid defines the area where the docking algorithm will search for ligand poses.

-

-

Ligand Docking:

-

Utilize a docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Configure the docking parameters, including the number of poses to generate and the exhaustiveness of the search.

-

Run the docking simulation to place the prepared this compound structure into the receptor grid.

-

-

Scoring and Analysis:

-

The docking program will generate a series of poses for this compound within the protein's binding site, each with a corresponding binding score (e.g., in kcal/mol).

-

Analyze the top-scoring poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best pose.

-

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological relevance of the interactions.

Biochemical Assays

Biochemical assays directly measure the binding affinity and functional effect of the compound on the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Covalently immobilize the purified recombinant target protein (e.g., PD-L1, TIM-3, CD73, or HDAC) onto a sensor chip surface.

-

Binding Analysis: Flow a series of concentrations of this compound over the sensor chip.

-

Data Acquisition: Measure the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: HDAC Enzymatic Activity Assay

-

Reaction Setup: In a microplate, combine a fluorogenic HDAC substrate, purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC2), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each this compound concentration and determine the IC50 value.

Cell-Based Assays

Cell-based assays assess the effect of the drug-target interaction in a more biologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells expressing the target protein with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

-

Analysis: Ligand binding stabilizes the protein, leading to a shift in its melting temperature. Compare the melting curves of the this compound-treated and control samples to confirm target engagement.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | C10H13NO4S2 | CID 4165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Molecular Docking Simulations on Histone Deacetylases (HDAC)-1 and -2 to Investigate the Flavone Binding - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Transcriptional Landscape of Meticrane-Treated Cancer Cells: A Technical Guide

This technical guide provides an in-depth analysis of the transcriptional effects of Meticrane, a non-oncology drug, on various cancer cell lines. The information presented is synthesized from a foundational study investigating this compound's anti-cancer potential, offering valuable insights for researchers, scientists, and professionals in drug development. The guide focuses on the reported changes in gene expression, the signaling pathways involved, and the detailed experimental protocols utilized in the study.

Overview of Transcriptional Effects

A genome-wide transcriptional analysis was performed on leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines following treatment with this compound. The study revealed that this compound induces changes in the expression of genes primarily associated with non-cancer-related pathways.[1][2] Notably, the differentially expressed genes showed a favorable correlation with survival-related genes in the cancer genome.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the transcriptional analysis as described in the primary research.

Table 1: Summary of Differentially Expressed Genes and Pathway Enrichment in this compound-Treated Leukemia Cell Lines (Jurkat and K562)

| Cell Line | Key Findings | Enriched KEGG Pathways |

| Jurkat | Heatmap analysis of the 30 most significant differentially expressed genes was conducted.[2] | Oxidative phosphorylation, mTOR signaling, RNA degradation, and other cancer-related metabolic pathways were highly enriched.[3] |

| K562 | A heatmap of the 30 most important differentially expressed genes was generated.[2] | Similar to Jurkat cells, enriched pathways included oxidative phosphorylation, mTOR signaling, and RNA degradation.[3] |

Table 2: Summary of Differentially Expressed Genes and Pathway Enrichment in this compound-Treated Liver Cancer Cell Line (SK-hep-1)

| Cell Line | Key Findings | Enriched KEGG Pathways |

| SK-hep-1 | A heatmap of the 30 most important differentially expressed genes was created.[2] | Significant enrichment in ferroptosis, focal adhesion, and signaling pathways crucial for cancer regulation, such as protein processing in the ribosome and endoplasmic reticulum, was observed.[3] |

Experimental Protocols

The following methodologies were employed for the transcriptional analysis of this compound-treated cancer cells.

Cell Culture and this compound Treatment

-

Cell Lines: Jurkat (leukemia), K562 (leukemia), and SK-hep-1 (liver cancer) cells were used.[1][2][3]

-

Seeding Density: K562 and Jurkat cells were seeded at 1x10^5 cells, while SK-hep-1 cells were seeded at 0.6x10^5 cells in six-well plates.[3]

-

This compound Application: this compound was added immediately to K562 and Jurkat cell cultures. For SK-hep-1 cells, this compound was introduced 4 hours after seeding.[3]

-

Concentrations: Cancer cells were co-cultured with this compound at concentrations ranging from 0.06 to 1 mM for 72 hours to assess its anti-cancer effects.[3] Leukemia cells (K562 and Jurkat) showed sensitivity to this compound at concentrations from 0.125 mM to 1 mM.[3]

RNA Isolation and Whole Transcriptome Analysis

-

RNA Isolation: Total RNA was extracted from the treated and untreated (DMSO control) cells using the RNeasy plus mini kit (QIAGEN GmbH, Hilden, Germany), following the manufacturer's instructions.[3]

-

Sequencing: Whole transcriptome analysis was performed using 3'-mRNA sequencing at the NGS Core Facility in Bonn, Germany.[3]

-

Data Analysis: The sequencing data was analyzed using Histat2 for mapping and EdgeR2 for differential gene expression analysis.[3] A cutoff of logFC > 2 and FDR < 0.05 was applied to identify differentially expressed genes.[3]

-

Pathway Analysis: KEGG pathway enrichment analysis was performed on the differentially expressed genes using the R package 'clusterProfiler'.[3]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound treatment.

Caption: Experimental workflow for transcriptional analysis of this compound-treated cancer cells.

Caption: this compound's modulatory effect on the mTOR signaling pathway in leukemia cells.

Synergistic Effects and Further Research

This compound has demonstrated additive or synergistic effects when combined with epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101.[1][2] This suggests a potential therapeutic strategy of combining this compound with other anti-cancer agents. Molecular docking analyses also indicated a considerable binding affinity of this compound against PD-L1, TIM-3, CD73, and HDACs.[1][2]

While this compound was found to alter cell viability and proliferation in leukemia and liver cancer cells, it did not induce apoptosis.[1][2][3] This indicates that its mechanism of action is independent of the apoptosis signaling pathway.[3] Further in-vivo studies are warranted to explore the full potential of this compound as a compatible partner for epigenetic inhibitors in cancer therapy.[3]

References

- 1. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-oncology drug (this compound) shows anti-cancer ability in synergy with epigenetic inhibitors and appears to be involved passively in targeting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Meticrane Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meticrane is a diuretic compound traditionally used in the management of hypertension.[1][2][3][4] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney.[1][4] Recent research has unveiled a novel potential application for this compound as an anti-cancer agent, demonstrating its ability to reduce cell viability and proliferation in various cancer cell lines, particularly in leukemia and liver cancer.[5][6][7] Notably, its anti-proliferative effects appear to be independent of apoptosis induction.[5][7]

These application notes provide a detailed protocol for the administration of this compound in a cell culture setting, based on published research. It is intended to guide researchers in exploring the anti-cancer properties of this compound and its potential synergies with other therapeutic agents.

Quantitative Data Summary

The following table summarizes the effect of this compound on the viability of different cancer cell lines after 72 hours of treatment. Data is extracted from studies by Wang et al. (2023).[5][8]

| Cell Line | Cell Type | This compound Concentration (mM) | Cell Viability (%) |

| K562 | Chronic Myelogenous Leukemia | 0.125 | Decreased (p=0.0264) |

| 0.25 | Decreased (p=0.0323) | ||

| 0.5 | Decreased (p=0.0005) | ||

| 1 | Decreased (p<0.0001) | ||

| Jurkat | Acute T-cell Leukemia | 0.06 | Decreased (p=0.0103) |

| 0.125 | Decreased (p=0.0073) | ||

| 0.25 | Decreased (p=0.0017) | ||

| 0.5 | Decreased (p<0.0001) | ||

| 1 | Decreased (p<0.0001) | ||

| SK-hep-1 | Liver Adenocarcinoma | Not specified | Reduced proliferation |

| HepG2 | Hepatocellular Carcinoma | Not specified | No significant effect |

| U266 | Multiple Myeloma | Not specified | No significant effect |

| OPM2 | Multiple Myeloma | Not specified | No significant effect |

Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell lines (e.g., K562, Jurkat, SK-hep-1)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue)

-

Cell viability assay kit (e.g., CCK-8)

-

Incubator (37°C, 5% CO₂)

Protocol for this compound Stock Solution Preparation

-

Dissolving this compound: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 55 mg/mL or 200 mM).[4]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

Protocol for In Vitro Administration of this compound

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase.

-

Count the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment and stabilization.

-

-

This compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.06, 0.125, 0.25, 0.5, and 1 mM).[5]

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.[5]

-

-

Assessment of Cell Viability:

-

After the 72-hour incubation period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-